1-Phthalazinamine, 4-chloro-N,N-dimethyl-
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Overview
Description
4-chloro-N,N-dimethylphthalazin-1-amine is a chemical compound with the molecular formula C10H10ClN3 It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-dimethylphthalazin-1-amine typically involves the chlorination of N,N-dimethylphthalazin-1-amine. One common method is the reaction of N,N-dimethylphthalazin-1-amine with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of 4-chloro-N,N-dimethylphthalazin-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-dimethylphthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in 4-chloro-N,N-dimethylphthalazin-1-amine can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: N-oxides of 4-chloro-N,N-dimethylphthalazin-1-amine
Reduction: Corresponding amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-chloro-N,N-dimethylphthalazin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, 4-chloro-N,N-dimethylphthalazin-1-amine is explored as a lead compound in drug discovery. It serves as a starting point for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-dimethylphthalazin-1-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential cellular processes.
Comparison with Similar Compounds
4-chloro-N,N-dimethylphthalazin-1-amine can be compared with other phthalazine derivatives:
4-chlorophthalazine: Similar structure but lacks the N,N-dimethyl groups. It may have different reactivity and biological activities.
N,N-dimethylphthalazin-1-amine: Lacks the chlorine atom, which can affect its chemical properties and reactivity.
Phthalazine: The parent compound without any substituents. It serves as a basic structure for the synthesis of various derivatives.
The uniqueness of 4-chloro-N,N-dimethylphthalazin-1-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
59275-76-2 |
---|---|
Molecular Formula |
C10H10ClN3 |
Molecular Weight |
207.66 g/mol |
IUPAC Name |
4-chloro-N,N-dimethylphthalazin-1-amine |
InChI |
InChI=1S/C10H10ClN3/c1-14(2)10-8-6-4-3-5-7(8)9(11)12-13-10/h3-6H,1-2H3 |
InChI Key |
OTRHXNNNQDQJDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
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